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Introduction

SYBR Green II is a highly sensitive, cyanine-based fluorescent dye widely utilized in molecular

biology for the detection and quantification of nucleic acids. While it can bind to both DNA and

RNA, it exhibits a significantly higher fluorescence quantum yield when bound to RNA

compared to double-stranded DNA, making it an exceptional stain for RNA analysis.[1] The

fluorescence of the RNA/SYBR Green II complex is over seven times greater than that of the

RNA/ethidium bromide complex.[1][2] This enhanced fluorescence, combined with a low

intrinsic fluorescence of the unbound dye, allows for highly sensitive detection without the need

for destaining steps.[1][3]

SYBR Green II is versatile, compatible with various visualization platforms including UV epi-

and transilluminators, blue-light transilluminators, and laser-based gel scanners.[1][4] Its

primary applications include the staining of RNA in electrophoretic gels (both denaturing and

non-denaturing) and quantitative analysis of RNA in solution. Its sensitivity facilitates the

detection of low-abundance RNA species, such as viroid RNAs, and is useful in techniques like

single-strand conformation polymorphism (SSCP) analysis.[1][2][5]

Mechanism of Action

SYBR Green II is an intercalating dye that binds to nucleic acids. Upon binding to RNA, the dye

undergoes a conformational change that leads to a dramatic increase in its fluorescence

emission. The unbound dye has very low intrinsic fluorescence, which minimizes background

signal. This fluorescence enhancement is the basis for its use in quantification. The
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fluorescence of RNA/SYBR Green II complexes is not quenched by common denaturants like

urea or formaldehyde, which simplifies protocols for denaturing gels.[1][3]

Mechanism of SYBR Green II Fluorescence

Unbound State

Binding

Bound State

Free SYBR Green II Single-Stranded RNA

Binds to RNA SYBR Green II-RNA Complex

Excitation Light
(λ ≈ 497 nm)

Fluorescence Emission
(λ ≈ 520 nm)

Emits Light

Absorbs Light

Click to download full resolution via product page

Mechanism of SYBR Green II fluorescence upon binding to RNA.

Quantitative Data & Performance
SYBR Green II offers superior sensitivity compared to traditional dyes like ethidium bromide

(EtBr). Its performance is influenced by the type of gel and the illumination source used for

visualization.

Table 1: Sensitivity Comparison - SYBR Green II vs. Ethidium Bromide
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Gel Type & Illumination
SYBR Green II Detection
Limit (per band)

Ethidium Bromide
Detection Limit (per band)

Non-denaturing Agarose (254

nm epi-illumination)
As low as 100 pg[1][3] Not optimal

Non-denaturing Agarose (300

nm transillumination)
~500 pg[1][3] ~1.5 ng[1][3]

Denaturing

Agarose/Formaldehyde (254

nm epi-illumination)

~1 ng[1][2][3]
>1.5 ng (requires extensive

washing)[1][3]

Denaturing

Agarose/Formaldehyde (300

nm transillumination)

~4 ng[1][2][3]
>1.5 ng (requires extensive

washing)[1][3]

Table 2: Spectral Properties

Property Wavelength

Maximal Excitation (Primary) ~497 nm[1][2][3]

Secondary Excitation Peak ~254 nm[1][2][3]

Fluorescence Emission ~520 nm[1][2][3]

Experimental Workflow & Protocols
A typical gene expression analysis workflow involves several stages, with RNA quantification

being a critical quality control and normalization step. SYBR Green II can be integrated into this

workflow for accurate RNA measurement.
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General Workflow for Gene Expression Analysis

1. Sample Collection
(Tissue, Cells, etc.)

2. RNA Extraction
& Purification

3. RNA Quality & Quantity Assessment
SYBR Green II Gel Staining

(Integrity Check)

Qualitative

SYBR Green II Solution Assay
(Concentration Measurement)

4. Reverse Transcription
(RNA to cDNA)

Proceed if RNA
is high quality

5. Quantitative PCR (qPCR)
(e.g., with SYBR Green I)

6. Data Analysis
(Gene Expression Levels)

Click to download full resolution via product page

Workflow highlighting RNA quality and quantity assessment steps.
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Protocol 1: Post-Electrophoresis Staining of RNA in
Gels
This protocol describes the staining of RNA in agarose or polyacrylamide gels after

electrophoresis.

Materials:

SYBR Green II RNA Gel Stain (e.g., 10,000X in DMSO)

Tris-borate-EDTA (TBE) buffer (89 mM Tris, 89 mM boric acid, 1 mM EDTA, pH 8.0)[3]

Staining container (plastic, protected from light)

Gel documentation system with appropriate excitation source and filter

Procedure:

Perform Electrophoresis: Run RNA samples on a non-denaturing or denaturing (e.g.,

formaldehyde/agarose) gel using standard protocols.[3]

Prepare Staining Solution:

For non-denaturing polyacrylamide or agarose gels, prepare a 1:10,000 dilution of the

SYBR Green II stock solution in TBE buffer.[3][4]

For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended for optimal

results.[3][4]

Crucial Note: The staining is pH-sensitive. For optimal sensitivity, ensure the final pH of

the staining solution is between 7.5 and 8.0.[3][4]

Stain the Gel:

Carefully place the gel into a clean staining container.

Add enough staining solution to completely submerge the gel.
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Protect the container from light (e.g., cover with aluminum foil) and agitate gently at room

temperature.[2]

Optimal staining time is typically 10-40 minutes for polyacrylamide gels and 20-40 minutes

for agarose gels.[2]

Note: There is no need to wash out urea or formaldehyde from denaturing gels prior to

staining.[1]

Destaining (Optional): No destaining is required as the unbound dye has negligible

fluorescence.[2][3]

Visualize and Document:

Illuminate the stained gel using an appropriate light source. For highest sensitivity, 254 nm

epi-illumination is recommended.[1][3] 300 nm transillumination can also be used.[3]

Photograph the gel using a SYBR Green photographic filter. Do not use filters intended for

ethidium bromide.[1]

Protocol 2: Quantitative Analysis of RNA in Solution
(Microplate Assay)
This protocol is adapted for quantifying RNA in solution, for example, in crude extracts, by

using nucleases to differentiate between RNA and DNA fluorescence. This is critical for

accurate RNA measurement.

Materials:

SYBR Green II RNA Gel Stain

Tris Buffer (5 mM, pH 8.0, containing 0.9 mM CaCl₂ and 0.9 mM MgCl₂)[6]

RNase-free DNase

DNase-free RNase

RNA standards (e.g., calf liver rRNA)[6]
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96-well microplate (black, for fluorescence)

Microplate fluorometer (Excitation: ~497 nm, Emission: ~520 nm)

Procedure:

Prepare a Standard Curve:

Prepare a series of dilutions of an RNA standard of known concentration (e.g., 0, 10, 25,

50, 100, 200 ng/µL) in the Tris buffer.

Set Up Sample Aliquots: For each unknown sample and each standard curve point, prepare

three separate aliquots in microplate wells:

Aliquot 1 (Total Fluorescence - DNA): Sample + DNase. This will measure the

fluorescence from RNA.

Aliquot 2 (Total Fluorescence - RNA): Sample + RNase. This will measure the

fluorescence from DNA.

Aliquot 3 (Residual Fluorescence): Sample + DNase + RNase. This measures background

fluorescence from non-nucleic acid components.[6]

Nuclease Digestion:

Add the respective nuclease(s) to each aliquot.

Incubate the plate at 37°C for 20 minutes to allow for complete digestion.[6]

Staining:

Prepare a working solution of SYBR Green II in the Tris buffer. The final concentration

should be optimized, but a starting point is a 1:2,857 dilution (equivalent to 3.5x10⁻⁴ of the

commercial stock).[6]

Add the SYBR Green II working solution to all wells.

Fluorescence Measurement:
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Incubate for 10-60 minutes at room temperature, protected from light.[6]

Read the fluorescence of the microplate using a fluorometer set to the appropriate

excitation and emission wavelengths for SYBR Green II.

Data Analysis and Calculation:

For each sample and standard, calculate the net fluorescence for RNA:

Net RNA Fluorescence = (Fluorescence of Aliquot 1) - (Fluorescence of Aliquot 3)

Plot the Net RNA Fluorescence of the standards against their known concentrations to

generate a standard curve.

Determine the concentration of the unknown RNA samples by interpolating their Net RNA

Fluorescence values onto the standard curve.

Troubleshooting Guide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.researchgate.net/publication/250304964_Quantifying_RNA_and_DNA_in_planktonic_organisms_with_SYBR_Green_II_and_nucleases_Part_A_Optimisation_of_the_assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Potential Cause(s) Recommended Solution(s)

Weak or No Signal

- Insufficient amount of RNA

loaded.- Incorrect pH of

staining buffer.- Degraded

RNA.

- Load more RNA or

concentrate the sample.- Verify

staining buffer pH is between

7.5-8.0.[3]- Check RNA

integrity on a denaturing gel.

High Background

Fluorescence

- Staining solution used too

many times.- Incomplete

removal of unbound dye (rare).

- Use fresh staining solution; it

can be reused 3-4 times if

stored properly.[2]- Briefly

wash the gel in DI water post-

staining.[4]

Smeared RNA Bands

- RNA degradation.-

Overloading of RNA in a

precast gel.

- Use fresh, high-quality RNA.

Keep samples on ice.[7]-

Reduce the amount of RNA

loaded, especially if it exceeds

100 ng per lane.[4]

Inaccurate Quantification

(Solution Assay)

- Presence of contaminating

DNA.- Incomplete nuclease

digestion.

- Ensure the three-aliquot

method with DNase/RNase is

used for specific RNA

measurement.[6]- Optimize

nuclease concentration and

incubation time/temperature.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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